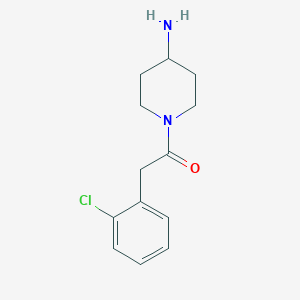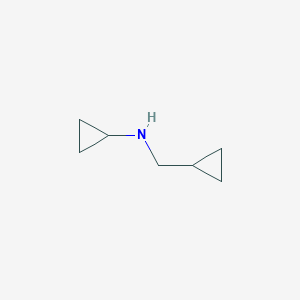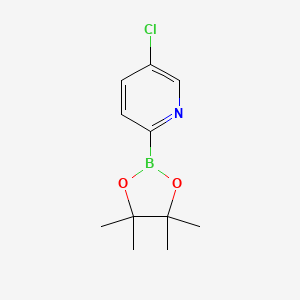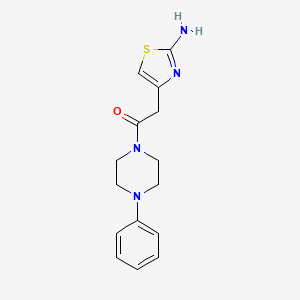
1-(4-氨基哌啶-1-基)-2-(2-氯苯基)乙烷-1-酮
描述
1-(4-Aminopiperidin-1-yl)-2-(2-chlorophenyl)ethan-1-one, or 4-APCPE, is a synthetic compound belonging to the class of piperidine derivatives. It is a potent inhibitor of monoamine oxidase (MAO) enzymes, which are responsible for the breakdown of neurotransmitters in the brain. 4-APCPE has been studied extensively for its potential therapeutic applications in the treatment of depression, anxiety, and other neurological disorders.
科学研究应用
有机合成和化学分析
- 一项研究强调了相关缩醛基团用于保护快速寡核苷酸合成中 2'-羟基官能团的作用,展示了其在特定条件下的稳定性,这可能与具有相似结构的化合物相关 (Reese、Serafinowska 和 Zappia,1986)。
- 对通过多组分反应合成的连接至 2-氨基吡啶-3-腈的新型蓝色发光化合物的研究表明在离子和小檗酸的荧光化学传感器中具有潜在应用,展示了具有此类结构基序的化合物的广泛用途 (Shylaja 等,2020)。
- 另一项研究开发了一种新型氨基烷基吡啶抗惊厥药的高效液相色谱分析方法,突出了与类似化学实体相关的分析应用 (Lin 等,1998)。
药物化学和药物设计
- 合成了一系列 1H-吲哚衍生物以评估其抗菌活性,说明了此类化合物在开发新型抗菌剂中的潜力 (2020)。
- 对噻唑和噻二唑衍生物在铁腐蚀中的量子化学和分子动力学模拟研究提供了对腐蚀抑制性能的见解,表明具有相似结构特征的化合物的化学多功能性 (Kaya 等,2016)。
- 合成和生物学评估新型查耳酮衍生物作为抗炎剂展示了具有相关结构框架的化合物的药物化学应用 (Rehman、Saini 和 Kumar,2022)。
材料科学与纳米技术
- 基于诺卡因-莫达非尼混合单胺转运蛋白抑制剂开发新型脑成像剂的研究展示了在神经影像学和潜在治疗用途中的结构相关化合物的应用 (Musachio 等,2006)。
属性
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-(2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-4-2-1-3-10(12)9-13(17)16-7-5-11(15)6-8-16/h1-4,11H,5-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOWDPCIYBVHOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




amine](/img/structure/B1486472.png)





![2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1486478.png)
![3-[(2,5-Difluorophenyl)methyl]azetidine](/img/structure/B1486483.png)

![4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1486485.png)

![N-[(2-chlorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1486487.png)
